molecular formula C11H12O2 B8120907 methyl 5-ethenyl-2-methylbenzoate

methyl 5-ethenyl-2-methylbenzoate

Cat. No.: B8120907
M. Wt: 176.21 g/mol
InChI Key: WHJGCEWGYCEIEX-UHFFFAOYSA-N
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Description

methyl 5-ethenyl-2-methylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl group, a vinyl group, and a benzoate ester moiety

Scientific Research Applications

methyl 5-ethenyl-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and resins due to its reactive vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 5-ethenyl-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-5-vinylbenzoic acid with methanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 2-methyl-5-vinylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and microwave-assisted esterification are some of the advanced techniques employed to achieve greener and more sustainable production .

Chemical Reactions Analysis

Types of Reactions

methyl 5-ethenyl-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Epoxides and diols.

    Reduction: Alcohols.

    Substitution: Nitro and halogenated derivatives.

Mechanism of Action

The mechanism of action of methyl 2-methyl-5-vinylbenzoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The vinyl group allows for further functionalization, enabling the compound to interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: An ester with a similar structure but lacks the vinyl group.

    Ethyl benzoate: Another ester with an ethyl group instead of a methyl group.

    Propyl benzoate: Contains a propyl group instead of a methyl group.

Properties

IUPAC Name

methyl 5-ethenyl-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-4-9-6-5-8(2)10(7-9)11(12)13-3/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJGCEWGYCEIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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